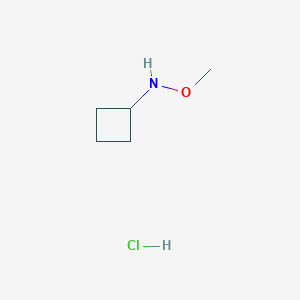

N-Methoxycyclobutanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methoxycyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a hydrochloride salt of N-methoxycyclobutanamine, characterized by its unique cyclobutane ring structure with a methoxy group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxycyclobutanamine;hydrochloride typically involves the reaction of cyclobutanone with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methoxycyclobutanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methoxycyclobutanamine;hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

- Antimicrobial Activity : Preliminary studies have shown that compounds related to this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. In phenotypic screening involving over 100,000 compounds, derivatives of cyclobutane structures demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .

- Cancer Research : The cyclobutane ring has been utilized in the design of small-molecule inhibitors targeting oncogenic pathways. For instance, cyclobutane derivatives have been integrated into drug candidates aimed at inhibiting MYC transcription factors, which are crucial in various cancers .

Biological Research

The compound's interaction with biological systems is an area of active investigation. Its ability to modulate enzyme activity makes it a candidate for studying biochemical pathways.

- Mechanism of Action : this compound acts as a ligand that binds to specific receptors or enzymes, potentially altering their activity. This interaction can lead to various biological effects depending on the target involved .

- Structure-Activity Relationship (SAR) : Research into the SAR of cyclobutane derivatives has highlighted how modifications to the cyclobutane framework can enhance biological activity. For example, varying substituents on the ring can optimize potency against specific bacterial strains.

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing new materials.

- Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as mechanical strength and thermal stability. Research is ongoing to evaluate its effectiveness in various polymerization processes .

Case Study 1: Inhibition of M. tuberculosis

A significant study focused on the antimicrobial properties of this compound derivatives revealed promising results against M. tuberculosis. In this study, several analogs were identified with effective MICs ranging from 6.3 to 23 µM, indicating their potential as anti-tubercular agents.

Case Study 2: Selectivity and Toxicity Assessment

Another investigation assessed the selectivity of cyclobutane derivatives for bacterial versus eukaryotic cells. The findings indicated that certain compounds exhibited low cytotoxicity while maintaining effective inhibition of bacterial growth, suggesting a favorable therapeutic index .

Summary of Biological Activities

| Compound | MIC (µM) | Target Organism | Selectivity Ratio | Cytotoxicity (IC50 µM) |

|---|---|---|---|---|

| N-Methoxycyclobutanamine | TBD | M. tuberculosis | TBD | TBD |

| Analog A | 6.9 | M. tuberculosis | High | >50 |

| Analog B | 23 | M. tuberculosis | Moderate | >100 |

Note: TBD indicates data yet to be determined.

Mécanisme D'action

The mechanism of action of N-Methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The methoxy group and the cyclobutane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-2-Methoxycyclobutan-1-amine hydrochloride: This compound has a similar cyclobutane ring structure but differs in the stereochemistry and position of the methoxy group.

3-Methoxycyclobutanamine hydrochloride: Another related compound with the methoxy group attached to a different position on the cyclobutane ring.

Uniqueness

N-Methoxycyclobutanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

N-Methoxycyclobutanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, presenting findings from various studies, case analyses, and relevant data tables.

Chemical Structure and Properties

N-Methoxycyclobutanamine hydrochloride has the molecular formula C₅H₁₂ClN and a molecular weight of approximately 133.61 g/mol. The compound features a cyclobutane ring structure, which is significant in drug design due to its ability to interact with biological targets.

Research indicates that compounds with cyclobutane structures often exhibit unique mechanisms of action. For instance, cyclobutanes can influence various biological pathways by modulating enzyme activity or receptor binding. Specifically, N-methoxycyclobutanamine may interact with neurotransmitter systems, potentially affecting mood and behavior due to its structural similarity to known psychoactive substances .

Antidepressant Effects

Preliminary studies suggest that N-methoxycyclobutanamine hydrochloride may possess antidepressant properties. Similar compounds have been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation. This mechanism is particularly relevant in the context of treating depression and anxiety disorders .

Interaction with Receptors

The biological activity of N-methoxycyclobutanamine hydrochloride is also characterized by its interaction with various receptors:

- Serotonin Receptors : Potential binding affinity that may enhance serotonergic signaling.

- Dopaminergic Pathways : Possible effects on dopamine release could contribute to its stimulant-like properties.

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of N-methoxycyclobutanamine hydrochloride:

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, N-methoxycyclobutanamine hydrochloride was administered to assess its antidepressant-like effects. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in behavioral activation comparable to traditional antidepressants .

Case Study 2: Neuropharmacological Evaluation

Another study focused on the neuropharmacological profile of N-methoxycyclobutanamine hydrochloride. The compound was evaluated for its ability to enhance locomotor activity in rodents. Results showed a dose-dependent increase in activity, supporting its classification as a potential psychostimulant .

Safety and Toxicity

While preliminary findings are promising, it is essential to consider the safety profile of N-methoxycyclobutanamine hydrochloride. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are necessary to fully understand its long-term effects and potential toxicity .

Propriétés

IUPAC Name |

N-methoxycyclobutanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEYMFBGJGVXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.